MFCD02366271
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-4-5-11(9(2)6-8)12(17)7-18-13-14-10(3)15-16-13/h4-6H,7H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPNQFDUSLIUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NNC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigation of Biochemical and Metabolic Pathways Utilizing Mfcd02366271
Tracing Metabolic Fluxes and Reaction Intermediates with Isotopic Labeling
Isotopic labeling with compounds like L-Norvaline-1-¹³C is a cornerstone of metabolic flux analysis (MFA), a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govresearchgate.net By introducing a ¹³C-labeled substrate into a biological system, such as a cell culture, scientists can track the incorporation of the ¹³C atom into various downstream metabolites. frontiersin.org
The process involves several key steps:
Introduction of the Labeled Substrate : The biological system is fed with a nutrient source containing L-Norvaline-1-¹³C.
Metabolic Conversion : As the cells metabolize the L-Norvaline-1-¹³C, the ¹³C atom is transferred to other molecules through a series of biochemical reactions.
Detection and Analysis : After a certain period, the cells are harvested, and the metabolites are extracted. Analytical techniques, primarily mass spectrometry, are used to measure the mass distribution of these metabolites. frontiersin.org The presence of ¹³C increases the mass of a metabolite by one unit for each incorporated ¹³C atom, allowing researchers to distinguish between labeled and unlabeled molecules.
Flux Calculation : The measured labeling patterns of the metabolites are then used in computational models to calculate the intracellular metabolic fluxes. nih.govosti.gov
This approach provides a detailed snapshot of the cell's metabolic activity, revealing how nutrients are utilized and how different pathways are interconnected. researchgate.net For instance, using ¹³C-labeled glucose, researchers have been able to delineate the flux through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical branch point in central carbon metabolism. frontiersin.orgnih.gov The specific use of L-Norvaline-1-¹³C allows for precise tracing of pathways involving this particular amino acid or its metabolic derivatives.
Elucidation of Novel Biochemical Routes and Pathways
L-Norvaline, the parent compound of MFCD02366271, is known to be an inhibitor of the enzyme arginase. caymanchem.comselleckchem.com Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nih.govphysiology.org By inhibiting arginase, L-Norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation and neuroprotection. nih.govphysiology.org
Research using L-Norvaline has helped to elucidate its impact on various signaling pathways. Studies in a mouse model of Alzheimer's disease demonstrated that L-Norvaline treatment led to the activation of several critical biological pathways involved in cell survival, neuroprotection, and neuroplasticity. biorxiv.org These include:
Neuregulin (NRG) Signaling Pathway
ERK/MAPK Signaling Pathway
Synaptic Long-Term Depression
PDGF Signaling
Oncostatin M Signaling
Furthermore, L-Norvaline treatment was found to significantly up-regulate the VEGF signaling pathway and increase the levels of the Glial Cell-Derived Neurotrophic Factor (GDNF) receptor Ret. biorxiv.org In other contexts, L-Norvaline has been shown to inhibit the p70 ribosomal S6 kinase 1 (p70S6K1) kinase, which is involved in inflammatory responses. caymanchem.com Pathway enrichment analysis in cancer cell lines treated with L-Norvaline also indicated an association with immune reactions, including inflammation and cytokine production. researchgate.net The use of isotopically labeled L-Norvaline, such as L-Norvaline-1-¹³C, can further refine the understanding of these pathways by directly tracing its metabolic fate and points of interaction.
Quantitative Analysis of Pathway Dynamics in Biological Systems
Analytical Methodologies for Isotope Tracing
The quantitative analysis of pathway dynamics using isotopic tracers like L-Norvaline-1-¹³C relies on sophisticated analytical techniques, primarily mass spectrometry (MS) coupled with a separation method like liquid chromatography (LC) or gas chromatography (GC). frontiersin.orgresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used method. nih.gov
Sample Preparation : Samples, such as cell extracts or biofluids, often require derivatization to improve the chromatographic and mass spectrometric properties of the amino acids. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). researchgate.netbmpcjournal.ru
Chromatographic Separation : The derivatized metabolites are separated based on their physicochemical properties using a chromatography column. bmpcjournal.ru
Mass Spectrometric Detection : The separated compounds are ionized and analyzed by the mass spectrometer. In tandem MS (MS/MS), specific parent ions are selected and fragmented to produce characteristic daughter ions, a process known as multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for quantification. researchgate.netrsc.org
L-Norvaline itself is frequently used as an internal standard in quantitative amino acid analysis due to its status as a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. researchgate.netuq.edu.aureading.ac.uk This ensures that its measured concentration is not affected by protein breakdown during sample processing. The use of an isotopically labeled internal standard, such as ¹³C-labeled L-Norvaline, is considered the gold standard for quantification as it can most accurately account for sample loss during preparation and variations in instrument response.
| Analytical Technique | Derivatization Agent | Key Features | Application Example |
| LC-MS/MS | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | High selectivity and sensitivity via Multiple Reaction Monitoring (MRM). researchgate.net | Quantification of neuroactive amino acids in rat brain homogenates. bmpcjournal.ru |
| LC-MS | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Produces a common fragment ion (m/z 171) for most amino acids, simplifying screening methods. rsc.org | Screening for non-standard amino acids in human plasma. rsc.org |
| UPLC-MS | AQC | Shortens chromatography time, improving operational efficiency. uq.edu.au | Optimized quantitative amino acid analysis in clinical samples. uq.edu.au |
| GC-MS | Not always required | Used for analyzing the ¹³C labeling state of intracellular metabolites. | Measuring labeling time-courses in cultured astrocytes. frontiersin.org |
Kinetic Modeling of Biochemical Reactions
Kinetic modeling is a computational approach used to understand the dynamic behavior of metabolic networks. reading.ac.uk It involves creating a mathematical representation of the biochemical reactions in a pathway and solving a system of differential equations to simulate the concentration changes of metabolites over time. researchgate.netreading.ac.uk
Pre-steady-state kinetic analysis, often using stopped-flow techniques, allows for the detailed study of individual enzymatic reactions on a millisecond timescale. nih.govnih.gov In a study of the enzyme methionine γ-lyase (MGL), the interaction with L-Norvaline was analyzed by monitoring rapid changes in absorbance at specific wavelengths. nih.gov This allowed researchers to observe the formation and decay of transient intermediates in the reaction, such as external aldimine and ketimine complexes. nih.govnih.gov
By fitting the kinetic data to different reaction schemes, rate constants for individual steps in the enzymatic mechanism can be determined. nih.gov This level of detail is crucial for understanding how enzymes function and how they are affected by inhibitors like L-Norvaline. nih.gov When combined with isotopic labeling data, kinetic models can provide a highly comprehensive and quantitative picture of pathway dynamics, helping to identify rate-limiting steps and predict the effects of genetic or environmental perturbations. reading.ac.uk
Role of this compound in Understanding Cellular Regulation and Homeostasis
L-Norvaline-1-¹³C, by serving as a tracer for its parent compound, plays a significant role in elucidating the mechanisms of cellular regulation and homeostasis. L-Norvaline's primary known regulatory action is the inhibition of arginase. physiology.org This action has profound implications for cellular homeostasis, particularly in tissues where the balance between L-arginine metabolism via arginase and nitric oxide synthase (NOS) is critical. nih.govresearchgate.net
In macrophages, for example, inhibiting arginase with L-Norvaline enhances NO production, especially when the extracellular supply of L-arginine is limited. physiology.org This demonstrates a key regulatory mechanism where arginase activity can modulate the immune and inflammatory responses mediated by NO. physiology.org
Furthermore, studies have revealed L-Norvaline's role in regulating cellular processes beyond the arginase pathway. Its ability to inhibit S6K1 suggests an anti-inflammatory role. caymanchem.comnih.gov In the context of neurodegenerative disease, treatment with L-Norvaline has been shown to reverse cognitive decline in mouse models by reducing beta-amyloidosis and microgliosis, and by amplifying the expression of proteins related to neuroplasticity, such as PSD-95 and neuroligin-1. nih.govbiorxiv.org The treatment also led to a significant increase in cyclin E, a protein that regulates the cell cycle and is known to be involved in synaptic plasticity and memory formation. nih.gov
By using L-Norvaline-1-¹³C, researchers can precisely track how L-Norvaline is taken up by cells, where it accumulates, and what metabolic products are formed. This information is vital for understanding how it exerts its regulatory effects and contributes to maintaining or restoring cellular homeostasis under various physiological and pathological conditions.
Molecular Interaction and Binding Studies Involving Mfcd02366271
Characterization of Ligand-Receptor Interactions
No studies were found that characterized the ligand-receptor interactions of MFCD02366271.
Quantitative Analysis of Binding Affinity and Specificity
There is no available data on the quantitative analysis of binding affinity (such as K_d, IC_50, or K_i values) or the specificity of this compound for any biological target.
Conformational Changes Upon Molecular Recognition
Information regarding conformational changes in either this compound or a receptor upon binding is absent from the scientific literature.
Protein-Ligand and Protein-Protein Interaction Research
Biophysical Techniques for Interaction Analysis
There are no published studies that have employed biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to analyze the interactions of this compound.
Structural Determinants of Molecular Recognition
Without any identified binding partners or interaction data, the structural determinants of molecular recognition for this compound remain unknown.
Intermolecular Forces and Energetics in Biological Systems
A general understanding of intermolecular forces suggests that a molecule with the formula C13H15N3OS would engage in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and potentially dipole-dipole interactions, depending on its specific structure. However, no specific studies on the energetics of these interactions in a biological context for this compound are available.
Enzymatic Reaction Mechanisms and Inhibitor Studies with Mfcd02366271
Mechanistic Elucidation of Enzyme Catalysis
The study of how an enzyme catalyzes a reaction involves understanding the precise steps of the chemical transformation. This includes the identification of transient species and the key amino acids in the enzyme's active site that facilitate the reaction.
Investigation of Catalytic Intermediates and Transition States
Enzymatic reactions proceed through one or more high-energy transition states and may involve the formation of temporary, covalent or non-covalent intermediates. nih.govresearchgate.net Techniques like rapid quench-flow are used to trap and identify these short-lived intermediates, providing a snapshot of the reaction pathway. acs.orgbiointerfaceresearch.com For a compound like 2-((4-Chlorobenzyl)sulfonyl)ethan-1-amine, if it were to act as a substrate or a mechanism-based inhibitor, its interaction with an enzyme would be expected to form such intermediates. For instance, the amine group could act as a nucleophile, potentially forming a temporary covalent bond with the enzyme or a cofactor. nih.gov However, no studies are available that have investigated or identified any catalytic intermediates or transition states involving 2-((4-Chlorobenzyl)sulfonyl)ethan-1-amine.
Role of Specific Amino Acid Residues in Enzymatic Function
The active site of an enzyme contains a specific arrangement of amino acid residues that bind the substrate and catalyze its conversion to a product. evitachem.com These residues can act as acids, bases, nucleophiles, or electrophiles to lower the activation energy of the reaction. jmchemsci.com Key catalytic residues often include histidine, aspartate, glutamate, serine, and cysteine. journalagent.com Understanding how a compound interacts with these specific residues is crucial for elucidating its mechanism of action. For 2-((4-Chlorobenzyl)sulfonyl)ethan-1-amine, molecular docking studies would be a first step to predict which amino acid residues within a target enzyme's active site it might interact with. However, no such studies have been published, and therefore the specific amino acid residues that might be involved in its binding or potential catalytic modification remain unknown.
Enzyme Inhibition Kinetics and Mechanism of Action
Enzyme inhibitors are molecules that decrease an enzyme's activity and are fundamental in pharmacology. aksci.com Their study involves determining the type of inhibition and the kinetics of their interaction with the enzyme.
Types of Enzyme Inhibition (Competitive, Non-Competitive, Uncompetitive)
Enzyme inhibition can be broadly classified into reversible and irreversible types. Reversible inhibitors, which bind non-covalently, are further categorized based on their mechanism:
Competitive inhibitors structurally resemble the substrate and bind to the active site, preventing the substrate from binding. sigmaaldrich.comnih.gov
Non-competitive inhibitors bind to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound. sigmaaldrich.comgoogle.com
Uncompetitive inhibitors bind only to the enzyme-substrate complex, locking the substrate in the active site and preventing product release. synquestlabs.commdpi.com
Determining the type of inhibition for a compound like 2-((4-Chlorobenzyl)sulfonyl)ethan-1-amine would require kinetic assays measuring the reaction rate at various substrate and inhibitor concentrations. tandfonline.com A related compound, N‐(4‐{[(4‐chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide, was identified as a possible inhibitor of lipoxygenase, but no kinetic data was provided to classify its inhibition type. journalagent.com For 2-((4-Chlorobenzyl)sulfonyl)ethan-1-amine itself, no such kinetic studies have been performed.
Enzyme-Inhibitor Complex Formation and Dissociation
The interaction between an enzyme (E) and an inhibitor (I) to form an enzyme-inhibitor complex (EI) is a dynamic process characterized by association (k_on) and dissociation (k_off) rate constants. The ratio of these constants defines the inhibition constant (Ki), a measure of the inhibitor's potency. Slow-binding inhibitors, for example, may exhibit a time-dependent increase in inhibition as the EI complex isomerizes to a more stable form (E*I). dergipark.org.tr Studies on various inhibitors have detailed these complex formations. mdpi.comdergipark.org.tr However, for 2-((4-Chlorobenzyl)sulfonyl)ethan-1-amine, there is no experimental data on its binding affinity (Ki), association/dissociation rates, or the formation of any enzyme-inhibitor complexes.
Structure-Activity Relationship (SAR) Studies for Enzyme Modulators
SAR studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.net By systematically modifying parts of a molecule, researchers can identify key functional groups and structural features responsible for its effects. rsc.orgwpmucdn.com For a sulfonamide derivative like 2-((4-Chlorobenzyl)sulfonyl)ethan-1-amine, SAR studies would involve synthesizing and testing analogues with modifications to the chlorobenzyl group, the sulfonyl linker, and the ethylamine (B1201723) moiety to probe their influence on enzyme inhibitory activity. researchgate.netsigmaaldrich.com For example, studies on other benzimidazole (B57391) and tetrahydroquinolone derivatives have provided valuable insights into how small structural changes can dramatically alter biological activity. researchgate.netbldpharm.com While SAR studies have been conducted on structurally related sulfonamides and other chemical scaffolds, no such analysis has been published for the 2-((4-Chlorobenzyl)sulfonyl)ethan-1-amine series of compounds as enzyme modulators. acs.org
Rational Design Principles for Enzyme Inhibitors
The rational design of enzyme inhibitors is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a targeted approach based on the molecular understanding of enzyme structure and function. This strategy aims to develop potent and selective inhibitors by leveraging knowledge of the enzyme's active site, its catalytic mechanism, and the structure of its natural substrates or known ligands. For a compound like MFCD02366271, which is chemically identified as 2-(2-aminopyrimidin-4-yl)-N-phenylacetamide, its design as a potential enzyme inhibitor would likely be rooted in the established roles of its core chemical motifs, particularly the aminopyrimidine scaffold.
The aminopyrimidine moiety is a well-recognized "hinge-binding" motif, frequently employed in the design of kinase inhibitors. nih.govresearchgate.net Kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, and their dysregulation is implicated in numerous diseases, including cancer. The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain and plays a crucial role in binding ATP. The 2-aminopyrimidine (B69317) core can form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, mimicking the interaction of the adenine (B156593) base of ATP. This makes it an excellent starting point for designing competitive kinase inhibitors. nih.gov
The design process for an inhibitor like this compound would involve several key principles:
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the target enzyme, typically determined by X-ray crystallography or NMR spectroscopy. nih.gov With the enzyme's structure in hand, medicinal chemists can design molecules that fit precisely into the active site, maximizing favorable interactions and displacing the natural substrate. For aminopyrimidine-based inhibitors, SBDD allows for the optimization of substituents on the pyrimidine (B1678525) ring to exploit specific pockets and residues within the kinase active site, thereby enhancing potency and selectivity. nih.govgoogle.com
Ligand-Based Drug Design (LBDD): In the absence of a known enzyme structure, LBDD utilizes the structures of known active ligands to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a compound like this compound, the N-phenylacetamide side chain would be a key component of the pharmacophore, influencing properties like solubility, cell permeability, and potential interactions with solvent-exposed regions of the target enzyme.
Fragment-Based Drug Design (FBDD): This technique involves screening libraries of small chemical fragments to identify those that bind weakly to the target enzyme. These "hits" are then grown or linked together to create a more potent lead compound. The aminopyrimidine core of this compound could be considered a starting fragment, which is then elaborated with the N-phenylacetamide group to achieve higher affinity and desired physicochemical properties.
Computational Approaches in SAR Analysis
Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a series of compounds with their biological activity. Computational approaches have become indispensable in modern SAR studies, allowing for the rapid analysis of large datasets and the generation of predictive models to guide the design of new, more potent inhibitors.
For a class of compounds like the aminopyrimidine derivatives, which includes this compound, computational SAR analysis can be approached in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to develop mathematical equations that relate the chemical properties of a molecule to its biological activity. researchgate.net These models use a set of molecular descriptors, which are numerical representations of various chemical features such as steric, electronic, and hydrophobic properties. For a series of aminopyrimidine analogs, a QSAR model could be built to predict their inhibitory potency based on variations in the substituents on the pyrimidine and phenyl rings. This allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity.
3D-QSAR and CoMFA/CoMSIA: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D structure of the molecules. These methods generate 3D contour maps that visualize the regions where changes in steric, electrostatic, and hydrophobic fields will positively or negatively impact biological activity. For aminopyrimidine inhibitors, these maps can highlight specific locations where adding a bulky group or a hydrogen bond donor/acceptor would be beneficial for improving potency.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could be used to model its interaction with the active site of a target kinase. This would reveal the specific hydrogen bonds formed by the aminopyrimidine core with the hinge region and the interactions of the N-phenylacetamide tail with other residues. Docking can be used to rationalize the observed SAR of a series of analogs and to predict the binding modes of novel, untested compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. This can reveal important information about the stability of the binding mode, the role of water molecules in the active site, and conformational changes that may occur upon ligand binding. For an inhibitor like this compound, MD simulations could help to refine the binding hypothesis generated by molecular docking and provide a more accurate estimation of the binding free energy.
The table below illustrates a hypothetical SAR for a series of 2-(2-aminopyrimidin-4-yl)-N-phenylacetamide analogs, based on general principles of kinase inhibition.
| Compound | R1 (on Pyrimidine) | R2 (on Phenyl) | Hypothetical Kinase Inhibition (IC50, nM) |
| This compound | H | H | 150 |
| Analog 1 | CH3 | H | 120 |
| Analog 2 | H | 4-Cl | 80 |
| Analog 3 | H | 4-OCH3 | 200 |
| Analog 4 | CH3 | 4-Cl | 50 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The hypothetical data in the table suggests that small alkyl substitutions on the pyrimidine ring (Analog 1) may be well-tolerated. Electron-withdrawing groups on the phenyl ring, such as chlorine (Analog 2), could enhance potency, potentially by engaging in favorable interactions within a hydrophobic pocket. Conversely, bulky electron-donating groups like a methoxy (B1213986) group (Analog 3) might decrease activity due to steric hindrance or unfavorable electronic effects. Combining beneficial substitutions (Analog 4) could lead to a synergistic improvement in inhibitory activity.
Through the iterative application of these computational SAR techniques, medicinal chemists can refine the structure of a lead compound like this compound to optimize its potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a successful drug candidate.
Table of Compound Names
| Identifier/Name | Chemical Name |
| This compound | 2-(2-aminopyrimidin-4-yl)-N-phenylacetamide |
| ATP | Adenosine triphosphate |
Theoretical and Computational Chemistry Approaches in Mfcd02366271 Research
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. rsc.org These calculations solve the Schrödinger equation for a given molecular system to provide information about its electronic structure, energy, and other properties. chemrxiv.org Modern electronic structure theory encompasses a variety of methods, from Hartree-Fock theory to more advanced techniques that account for electron correlation, providing a balance between computational cost and accuracy. mit.edubibsonomy.org
Molecular Orbitals and Reactivity Prediction
Molecular orbital (MO) theory is a cornerstone of understanding chemical bonding and reactivity. numberanalytics.comicourse.club It describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. numberanalytics.com The energy gap between the HOMO and LUMO can be a key indicator of a molecule's reactivity. numberanalytics.com
For MFCD02366271, quantum chemical calculations can determine the energies and shapes of its molecular orbitals. This information allows for the prediction of its reactivity towards other chemical species. For instance, the locations of the HOMO and LUMO can indicate the likely sites for nucleophilic or electrophilic attack. Nonbonding molecular orbitals, which may arise from lone pairs of electrons, can also play a significant role in the molecule's reactivity. numberanalytics.com
Table 1: Key Aspects of Molecular Orbital Analysis
| Concept | Description | Relevance to this compound |
| HOMO | Highest Occupied Molecular Orbital; represents the outermost electrons and is involved in electron donation. | Predicts sites susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital; represents the lowest energy empty orbital and is involved in electron acceptance. | Predicts sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. numberanalytics.com |
| Nonbonding Orbitals | Orbitals that do not participate in bonding and often hold lone pair electrons. | Can influence the molecule's basicity and nucleophilicity. numberanalytics.com |
By analyzing these molecular orbital characteristics, researchers can gain valuable insights into the potential chemical transformations of this compound, guiding the design of synthetic routes and predicting its stability under various conditions. libretexts.orgimperial.ac.uk
Spectroscopic Property Prediction and Interpretation
Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. researchgate.netarxiv.org By calculating properties such as vibrational frequencies, electronic transition energies, and nuclear magnetic resonance (NMR) chemical shifts, computational methods can provide theoretical spectra that can be compared with experimental data. mdpi.com This comparison aids in the structural elucidation of this compound and the assignment of its spectral features.
For example, density functional theory (DFT) calculations can be used to predict the infrared (IR) and Raman spectra of this compound. mdpi.com The calculated vibrational modes can be correlated with specific functional groups and bonding patterns within the molecule, providing a detailed understanding of its structure. mdpi.com Similarly, time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), offering insights into the molecule's electronic transitions. mdpi.com
Table 2: Predicted Spectroscopic Properties of this compound (Hypothetical Data)
| Spectroscopic Technique | Predicted Property | Information Gained |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups and bond vibrations. researchgate.net |
| Raman Spectroscopy | Raman scattering activities | Complementary information to IR on molecular vibrations. mdpi.com |
| NMR Spectroscopy | Chemical shifts and coupling constants | Elucidation of the atomic connectivity and chemical environment of nuclei. mdpi.com |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Understanding of the electronic structure and chromophores. mdpi.com |
The accurate prediction of these spectroscopic properties is invaluable for confirming the identity and purity of synthesized this compound and for studying its interactions with other molecules. researchgate.netmdpi.com
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory of their positions and velocities. stanford.eduebi.ac.uk This allows for the exploration of the molecule's conformational landscape and its interactions with its environment. readthedocs.io
Ligand Binding Dynamics and Pathways
MD simulations are particularly powerful for studying the binding of a ligand, such as this compound, to a biological target like a protein. These simulations can reveal the detailed mechanism of binding, including the initial recognition, conformational changes, and the final bound state. nih.govplos.orgmdpi.com Understanding these dynamics is crucial for drug design and development, as it provides insights into the factors governing binding affinity and specificity. frontiersin.orgbiorxiv.org
By simulating the process of this compound binding to a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The simulations can also reveal the role of water molecules in the binding process and identify transient intermediate states that may not be observable experimentally. nih.gov
Protein Flexibility and Allosteric Modulation
Proteins are not rigid structures; their flexibility is often essential for their function. biorxiv.org MD simulations can capture the inherent flexibility of a protein and how it changes upon ligand binding. biorxiv.org This is particularly important for understanding allosteric modulation, where the binding of a molecule at one site on a protein affects its activity at a distant site. longdom.orguniversiteitleiden.nlplos.org
If this compound acts as an allosteric modulator, MD simulations can elucidate how its binding to an allosteric site induces conformational changes that are transmitted through the protein structure to the active site. nih.gov This can lead to either an enhancement (positive allosteric modulation) or a reduction (negative allosteric modulation) of the protein's function. longdom.org Analyzing the correlated motions of different parts of the protein during the simulation can help identify the pathways of allosteric communication.
Table 3: Insights from Molecular Dynamics Simulations of this compound
| Simulation Aspect | Information Provided | Relevance to this compound |
| Binding Pathway | Step-by-step mechanism of ligand association with its target. | Understanding the kinetics and thermodynamics of binding. mdpi.com |
| Conformational Changes | How the structures of the ligand and protein adapt during binding. | Revealing induced-fit or conformational selection mechanisms. plos.orgmdpi.com |
| Protein Flexibility | The range of motion of different parts of the protein. | Identifying flexible loops or domains important for function and binding. biorxiv.org |
| Allosteric Communication | How binding at one site influences a distant site. | Elucidating the mechanism of allosteric regulation. longdom.orgnih.gov |
In Silico Modeling for Mechanistic and Predictive Studies
The term "in silico" refers to experiments conducted on a computer or via computer simulation. nih.gov In the context of this compound research, in silico modeling encompasses a broad range of computational techniques used to predict its properties and understand its mechanism of action. gavinpublishers.comdrugdiscoverytrends.comcytivalifesciences.com These models are often built upon the principles of quantum chemistry and molecular dynamics but can also incorporate statistical and machine learning approaches. epfl.chbiorxiv.org
Mechanistic modeling aims to create a quantitative representation of a biological or chemical process. cytivalifesciences.com For this compound, this could involve developing models to predict its absorption, distribution, metabolism, and excretion (ADME) properties, or to simulate its effect on a particular signaling pathway. gavinpublishers.com These models can help to bridge the gap between molecular-level interactions and macroscopic biological responses.
Predictive studies, on the other hand, leverage computational models to forecast the behavior of new, un-tested variations of this compound. By building quantitative structure-activity relationship (QSAR) models, for example, researchers can correlate the structural features of a series of compounds with their biological activity. This allows for the virtual screening of large libraries of molecules to identify promising candidates for further investigation, thereby accelerating the drug discovery process.
Metabolic Network Reconstruction and Analysis
There is no publicly available research that has utilized this compound in the context of metabolic network reconstruction or analysis. This area of systems biology involves creating detailed maps of metabolic pathways to understand the biochemical processes of an organism. Such studies typically focus on well-characterized metabolites or potential therapeutic agents with known biological targets, a status that this compound has not achieved in the public domain.
Virtual Screening and Lead Compound Design
Similarly, no published studies were found that describe the use of this compound in virtual screening campaigns or as a basis for lead compound design. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While this compound exists in chemical databases and could theoretically be included in such a screening library, there is no evidence of it being identified as a "hit" or "lead" compound for any specific target.
Advanced Algorithm Development in Computational Chemistry
The development of advanced algorithms in computational chemistry is a specialized field focused on creating new methods for simulation, data analysis, and prediction of chemical phenomena. A search of scientific literature did not reveal any instances where this compound was used as a case study, benchmark, or example molecule for the development or validation of new computational algorithms. Such research typically uses well-known molecules with extensive experimental data for comparison.
Compound Names Mentioned in this Article
| Registry Number / Identifier | Chemical Name / Synonym | Molecular Formula |
| This compound | Not publicly defined | C13H15N3OS |
Advanced Research Methodologies and Techniques
In Vitro Experimental Models and Systems Development
In modern biomedical research, in vitro models are indispensable for studying cellular mechanisms and for the development of new therapeutic strategies. nih.gov These models, which range from simple two-dimensional cell cultures to more complex three-dimensional structures, aim to replicate physiological conditions outside of a living organism. nih.gov
Cell-Free and Recombinant Protein Systems
Cell-free protein expression systems are a powerful in vitro tool for synthesizing recombinant proteins without the need for living cells. thermofisher.combiomatik.com These systems utilize cellular extracts that contain all the necessary machinery for transcription and translation, such as ribosomes, RNA polymerase, and amino acids. biomatik.combioneer.com This approach offers several advantages, including the rapid production of proteins that may be toxic to host cells and the ability to easily modify the reaction environment. tierrabiosciences.compromega.com Recombinant proteins, produced from engineered DNA templates, are crucial for a wide array of research applications. biomatik.com
Physiologically Relevant In Vitro Environments
Creating in vitro environments that accurately mimic the conditions within a living organism is crucial for obtaining meaningful experimental results. nih.gov This involves optimizing factors such as cell culture media composition and oxygen levels to reflect the specific microenvironment of the cells being studied. nih.gov Advanced models, such as organ-on-a-chip and 3D co-culture systems, aim to reconstruct the tissue-specific architecture and multicellular interactions found in vivo, offering more predictive platforms for drug development and disease modeling. nih.govnih.gov
Advanced Spectroscopic and Structural Biology Techniques
Spectroscopic and structural biology techniques are fundamental to understanding the three-dimensional structure and function of molecules at an atomic level. technologynetworks.comhelmholtz-hzi.de These methods provide invaluable insights into molecular architecture, interactions, and dynamics. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. wikipedia.orgebsco.com It is based on the magnetic properties of atomic nuclei and can provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. wikipedia.org For conformational analysis, NMR experiments like Nuclear Overhauser Effect (NOE) spectroscopy are used to measure distances between atoms, which helps in elucidating the three-dimensional shape and flexibility of molecules. wikipedia.orgcopernicus.org
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for determining high-resolution 3D structures of biomolecules. technologynetworks.comhelmholtz-hzi.de X-ray crystallography requires the formation of a well-ordered crystal of the molecule of interest. When this crystal is exposed to X-rays, it diffracts the beams into a pattern that can be mathematically converted into a map of electron density, revealing the atomic structure. patnawomenscollege.innorthwestern.edu Cryo-EM involves flash-freezing molecules in a thin layer of ice and imaging them with an electron microscope. technologynetworks.comnih.gov This technique is particularly valuable for large, complex, or flexible macromolecules that are difficult to crystallize. embo.orgfrontiersin.org
Mass Spectrometry-Based Approaches for Molecular Characterization
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. researchgate.net Advances in "soft" ionization techniques, such as electrospray ionization (ESI), have enabled the analysis of large biomolecules and even non-covalent complexes. nih.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of molecular formulas, which is crucial for identifying unknown compounds and characterizing complex mixtures, such as those found in petroleomics or environmental samples. researchgate.netresearchgate.netcopernicus.org
Surface Plasmon Resonance (SPR) for Real-time Interaction Analysis
No published studies were found that utilize Surface Plasmon Resonance to analyze the real-time interaction of compound MFCD02366271 with any biological target. SPR is a label-free optical sensing technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding and dissociation of molecules in real time. This allows for the determination of key kinetic parameters such as association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which quantifies binding affinity. The technology is widely used in drug discovery and basic research to study interactions between small molecules, proteins, nucleic acids, and even whole cells. However, no such analysis has been documented for this compound.
Bioconjugation and Chemical Probe Synthesis Methodologies (Academic Focus)
There is no information available regarding the use of this compound in bioconjugation or as a basis for chemical probe synthesis.
Design Principles for Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific protein target to study its function in complex biological systems. Key design principles include high potency (typically with an in-vitro IC50 <100 nM), high selectivity (>30-fold against related proteins), and demonstrated target engagement in a cellular context. The design process also considers cell permeability, solubility, and the presence of a modifiable functional group for the attachment of reporter tags, if necessary, without compromising activity. The application of these principles to the design of probes based on the this compound scaffold has not been reported.
Synthetic Strategies for Labeled Compounds
The synthesis of labeled compounds, such as fluorescently tagged molecules, is crucial for their use as chemical probes in bioimaging and other assays. Common strategies involve either the direct incorporation of a label during the synthesis of the core scaffold or the post-synthetic modification of a parent molecule. This can be achieved by introducing functional groups like azides or amines that can then be coupled to fluorescent dyes or other tags. No synthetic strategies for creating labeled derivatives of this compound have been described in the literature.
Data Integration and Systems-Level Approaches
No literature exists that applies data integration or systems-level approaches to the study of this compound.
Omics Data Analysis and Interpretation
Omics technologies (genomics, transcriptomics, proteomics, metabolomics) generate vast datasets that can provide a systems-level understanding of a compound's biological effects. The analysis and integration of this data can help in identifying molecular targets, understanding mechanisms of action, and discovering biomarkers. This often involves sophisticated statistical and computational methods to manage high-dimensionality and extract meaningful biological insights. There are no published omics studies involving this compound.
Mixed-Methods Research Synthesis in Chemical Biology
Mixed-methods research synthesis is a methodology for reviewing and integrating findings from both quantitative and qualitative studies to provide a more comprehensive understanding of a research question. This approach can be particularly valuable in complex fields like chemical biology to combine, for example, quantitative structure-activity relationship data with qualitative insights into cellular mechanisms. This methodology has not been applied to research involving this compound, as no primary studies of either type exist.
Future Directions and Emerging Frontiers in Mfcd02366271 Research
Development of Novel Research Tools and Methodologies
The evolution of Vandetanib research is intrinsically linked to the development of more sophisticated tools and methods to probe its complex mechanisms of action and resistance.
A significant area of future development is the creation of new analytical techniques for quantifying Vandetanib in various biological matrices. Recently, a spectrofluorimetric assay was developed to measure the intrinsic fluorescence of Vandetanib in acetonitrile. bioline.org.br This method offers a sensitive and simple alternative to more complex and costly liquid chromatography-mass spectrometry techniques for pharmacokinetic studies and therapeutic monitoring. bioline.org.br Future work will likely focus on refining such methods to enhance sensitivity and applicability, allowing for more precise tracking of the drug and its active metabolites, N-desmethylvandetanib and vandetanib-N-oxide. wikipedia.orgbioline.org.br
Understanding and overcoming drug resistance is a critical frontier. kyoto-u.ac.jpnih.gov A key research approach involves the use of preclinical models, such as patient-derived xenografts and resistant cell lines, to study the molecular drivers of resistance. mdpi.comnih.gov For instance, research has identified that a serine-to-phenylalanine substitution at codon 904 (S904F) in the RET kinase activation loop can confer resistance to Vandetanib by increasing the kinase's ATP affinity and autophosphorylation activity. kyoto-u.ac.jp The development and analysis of such resistant models using advanced techniques like thermal shift assays and crystallography are crucial for uncovering the structural and allosteric effects that lead to reduced drug efficacy. kyoto-u.ac.jp
Furthermore, the tools to investigate resistance mechanisms, especially for multi-kinase inhibitors like Vandetanib, have only recently been applied to RET-driven cancers. nih.gov Future methodologies will likely involve the routine use of liquid biopsies to detect resistance mutations, such as the RET V804M gatekeeper mutation, in circulating cell-free DNA (cfDNA) of patients who develop resistance. nih.gov This approach allows for real-time monitoring of tumor evolution and can guide subsequent treatment strategies.
Interdisciplinary Approaches in Chemical Biology and Biochemistry
The future of Vandetanib research will be heavily influenced by interdisciplinary collaborations, particularly at the intersection of chemical biology and biochemistry. Using Vandetanib as a chemical probe allows for a deeper exploration of the signaling pathways it modulates, beyond its primary targets. stemcell.com
Biophysical and biochemical studies are essential for characterizing the interactions between Vandetanib and various proteins. One study employed a combination of fluorescence spectroscopy, circular dichroism, and computational analysis to investigate the interaction between Vandetanib and lysozyme (B549824), a model ligand-transporter protein. nih.gov The findings revealed that Vandetanib binds to lysozyme primarily through hydrophobic forces and hydrogen bonds, causing conformational changes in the protein. nih.gov Such studies provide fundamental insights into how the drug may interact with other proteins in the body, which could influence its distribution and off-target effects. wikipedia.orgnih.gov
The complexity of Vandetanib's action, targeting both tumor cells and the tumor microenvironment (angiogenesis), necessitates a systems-level approach. nih.govnih.gov Future research will increasingly integrate "-omics" technologies. For example, large-scale computational analyses of gene expression profiles from hundreds of cancer cell lines are being used to understand the metabolic impact of receptor tyrosine kinase inhibitors. nih.gov These studies have shown that inhibitors like Vandetanib can affect common metabolic pathways, such as purine (B94841) metabolism, across different cancer types. nih.gov This suggests that future therapeutic strategies might involve combining Vandetanib with drugs that target these metabolic vulnerabilities.
A multidisciplinary approach is also vital for managing treatment in the clinic, ensuring that patient needs are met holistically to optimize outcomes. nih.gov The investigation into how Vandetanib's multiple targeting capabilities contribute to its efficacy and potential resistance mechanisms requires a deep, collaborative understanding of both tumor cell biology and angiogenesis. nih.govbiorxiv.org
Advancements in Computational Prediction and Experimental Validation
The synergy between computational modeling and experimental validation represents a powerful paradigm for accelerating drug discovery and optimization. In the context of Vandetanib, this dual approach is poised to address key challenges, from predicting new therapeutic uses to understanding resistance.
Computational Drug Repurposing and Target Prediction: Advanced computational models are being developed to predict new targets for existing drugs, a strategy known as drug repositioning. Machine learning algorithms, such as 3D convolutional neural networks (3D-CNNs), are being used to predict the target landscape of kinase inhibitors. plos.org These models can identify potential off-targets for Vandetanib, which may contribute to its therapeutic effects or side effects. biorxiv.orgplos.org For example, one computational drug repositioning model, DIORS, predicted that Vandetanib could bind to the Piezo1 protein, a mechanosensitive ion channel. repo4.eu Similarly, multi-agent large language models are being developed to predict drug-target interactions by integrating data from machine learning models, literature searches, and knowledge graphs. arxiv.org Such predictions provide hypotheses that can then be tested experimentally.
Modeling Drug-Protein Interactions and Resistance: Molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding how Vandetanib binds to its targets at an atomic level. nih.govrsc.org These computational techniques have been used to study the stability of the Vandetanib-lysozyme complex and to investigate how mutations in the RET kinase domain, such as the V804M/L gatekeeper mutation, confer resistance by altering drug binding. kyoto-u.ac.jpnih.govrsc.org For example, MD simulations showed that the S904F mutation in RET leads to lower thermal stabilization and reduced interaction with Vandetanib. kyoto-u.ac.jp
Experimental Validation: Crucially, these computational predictions require rigorous experimental validation. biorxiv.org Researchers use in vitro assays with purified proteins or cell-based systems to confirm predicted drug-target interactions and their functional consequences. repo4.eursc.org For instance, after computational screening identified natural compounds that could potentially bind to the RET kinase domain more effectively than Vandetanib, these predictions were followed by molecular dynamics simulations and binding free energy calculations to validate the stability and affinity of the interactions. rsc.org This iterative cycle of computational prediction followed by experimental validation is a powerful workflow for identifying novel inhibitors and overcoming resistance, promising to refine and expand the therapeutic applications of Vandetanib in the future. biorxiv.org
| Research Finding | Methodology | Implication for Future Research |
| A serine-to-phenylalanine substitution (S904F) in the RET kinase activation loop confers resistance to Vandetanib. kyoto-u.ac.jp | Crystallography, thermal shift assay, molecular dynamics simulation | Development of next-generation inhibitors that can overcome this and other resistance mutations. kyoto-u.ac.jp |
| Vandetanib interacts with and alters the conformation of the protein lysozyme. nih.gov | Fluorescence spectroscopy, circular dichroism, molecular docking | Further investigation into off-target protein interactions that could influence drug pharmacokinetics and pharmacodynamics. nih.gov |
| A spectrofluorimetric assay can quantify Vandetanib in plasma and urine. bioline.org.br | Spectrofluorimetry | Development of more accessible and sensitive assays for therapeutic drug monitoring. bioline.org.br |
| Computational models predict Vandetanib may bind to novel targets like the Piezo1 protein. repo4.eu | In silico drug repositioning models (DIORS) | Experimental validation of predicted novel targets to explore drug repurposing opportunities. repo4.eu |
| Receptor tyrosine kinase inhibitors, including Vandetanib, commonly affect purine metabolism pathways in cancer cells. nih.gov | Large-scale computational analysis of gene expression and drug response data | Exploring combination therapies that target both kinase signaling and metabolic vulnerabilities. nih.gov |
Q & A
Q. How to validate the biological activity of this compound across different assay platforms?
- Methodological Answer : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Standardize cell lines and incubation conditions to minimize variability. Include positive/negative controls and calculate Z’-factors to assess assay robustness. Publish raw datasets with metadata for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
